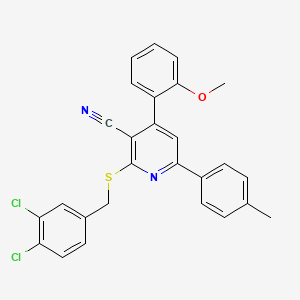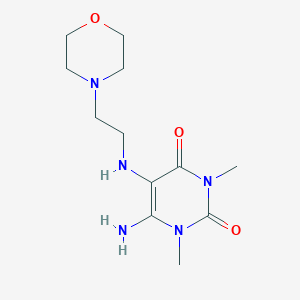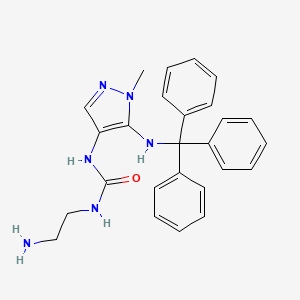![molecular formula C12H16N4O2S B11774259 7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11774259.png)
7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Metil-3-(piperidin-3-il)-4H-pirido[2,3-e][1,2,4]tiadiazina 1,1-dióxido es un compuesto heterocíclico que pertenece a la clase de las tiadiazinas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de piperidina fusionado a un núcleo de pirido[2,3-e][1,2,4]tiadiazina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-Metil-3-(piperidin-3-il)-4H-pirido[2,3-e][1,2,4]tiadiazina 1,1-dióxido normalmente implica la reacción de 2-aminobenzenosulfonamidas con ácidos carboxílicos, sus haluros o anhídridos . Otro método implica la reacción de 2-aminosulfonamidas con aldehídos . Estas reacciones se llevan a cabo generalmente bajo condiciones controladas para asegurar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede aumentar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
7-Metil-3-(piperidin-3-il)-4H-pirido[2,3-e][1,2,4]tiadiazina 1,1-dióxido experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo dióxido en un sulfuro.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de piperidina o en el núcleo de pirido[2,3-e][1,2,4]tiadiazina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como aminas y alcóxidos. Las condiciones de reacción suelen implicar temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen sulfoxidos, sulfonas y derivados sustituidos del compuesto original. Estos productos pueden tener diferentes propiedades químicas y biológicas en comparación con el compuesto original.
Aplicaciones Científicas De Investigación
7-Metil-3-(piperidin-3-il)-4H-pirido[2,3-e][1,2,4]tiadiazina 1,1-dióxido tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 7-Metil-3-(piperidin-3-il)-4H-pirido[2,3-e][1,2,4]tiadiazina 1,1-dióxido implica su interacción con dianas moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a cambios en los procesos celulares. Por ejemplo, se ha demostrado que inhibe PI3Kδ, una enzima clave involucrada en las vías de señalización celular . Esta inhibición puede resultar en la supresión de la proliferación celular y la inducción de apoptosis en células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares a 7-Metil-3-(piperidin-3-il)-4H-pirido[2,3-e][1,2,4]tiadiazina 1,1-dióxido incluyen:
- Derivados de 2H-benzo[e][1,2,4]tiadiazina 1,1-dióxido
- Compuestos de 1,2,4-benzotiadiazina-1,1-dióxido
Singularidad
Lo que diferencia a 7-Metil-3-(piperidin-3-il)-4H-pirido[2,3-e][1,2,4]tiadiazina 1,1-dióxido de compuestos similares es su patrón de sustitución específico y la presencia del anillo de piperidina. Esta estructura única contribuye a su reactividad química distintiva y sus potenciales actividades biológicas.
Propiedades
Fórmula molecular |
C12H16N4O2S |
|---|---|
Peso molecular |
280.35 g/mol |
Nombre IUPAC |
7-methyl-3-piperidin-3-yl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C12H16N4O2S/c1-8-5-10-12(14-6-8)15-11(16-19(10,17)18)9-3-2-4-13-7-9/h5-6,9,13H,2-4,7H2,1H3,(H,14,15,16) |
Clave InChI |
ANKQYANRBFMOSO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(NC(=NS2(=O)=O)C3CCCNC3)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole](/img/structure/B11774180.png)



![2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate](/img/structure/B11774195.png)
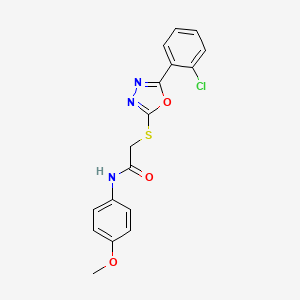
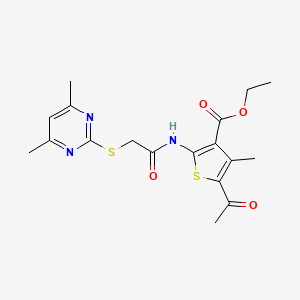
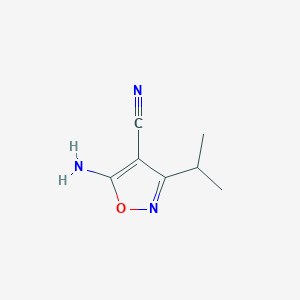
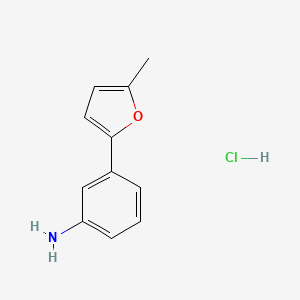
![3-(6-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile 2,2,2-trifluoroacetate](/img/structure/B11774238.png)
